![molecular formula C16H11ClF3N3 B2931156 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477861-91-9](/img/structure/B2931156.png)
7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine
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Description
“7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine” is a chemical compound with the molecular formula C16H11ClF3N3 . It has a molecular weight of 337.72 g/mol . The compound is also known by other synonyms such as “7-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine” and "7-chloro-N-{[3-(trifluoromethyl)phenyl]methyl}quinazolin-4-amine" .
Molecular Structure Analysis
The compound has a complex molecular structure that includes a quinazolinamine core, a trifluoromethyl group, and a benzyl group . The InChI string representation of the molecule is "InChI=1S/C16H11ClF3N3/c17-12-4-5-13-14(7-12)22-9-23-15(13)21-8-10-2-1-3-11(6-10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23)" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its topological polar surface area is 37.8 Ų . The compound has a heavy atom count of 23 . The complexity of the compound is computed to be 393 .Scientific Research Applications
Anticancer Activity
A study by Noolvi and Patel (2013) synthesized a novel quinazoline derivative, demonstrating significant activity against CNS SNB-75 Cancer cell line. This research emphasizes the potential of quinazoline derivatives as antitumor agents by inhibiting EGFR-tyrosine kinase, indicating their importance in cancer therapy research (Noolvi & Patel, 2013).
Antimicrobial and Antihistaminic Properties
Alagarsamy, Solomon, and Murugan (2007) developed novel quinazolinone derivatives with H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the utility of quinazoline derivatives in developing new classes of H1-antihistamines with potential lower sedation effects compared to existing medications (Alagarsamy, Solomon, & Murugan, 2007).
Optoelectronic Materials
Lipunova, Nosova, Charushin, and Chupakhin (2018) discussed the application of quinazoline and pyrimidine derivatives in optoelectronic materials, highlighting their role in creating novel materials for organic light-emitting diodes (OLEDs), photoluminescent elements, and other electronic devices. This research underscores the versatility of quinazoline derivatives in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).
DNA Interaction and Cytotoxicity
Ovádeková et al. (2005) investigated a synthetically prepared quinazoline derivative for its cytotoxic and antiproliferative activity against the human tumor cell line HeLa, also exploring its potential interaction with DNA. This study contributes to understanding the mechanisms by which quinazoline derivatives can act as anticancer drugs, highlighting their cytotoxic properties and interactions with DNA (Ovádeková et al., 2005).
Imaging and Diagnostics
Fernandes et al. (2008) explored rhenium and technetium complexes bearing quinazoline derivatives for potential use as biomarkers in EGFR-TK imaging. The study indicates that these complexes could serve as valuable tools in cancer diagnostics, particularly in identifying and targeting EGFR tyrosine kinase activity (Fernandes et al., 2008).
properties
IUPAC Name |
7-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-12-4-5-13-14(7-12)22-9-23-15(13)21-8-10-2-1-3-11(6-10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQSXPVMHGUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine |
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